molecular formula C6H14Cl2N4 B2603819 (1-Propan-2-ylpyrazol-3-yl)hydrazine;dihydrochloride CAS No. 2490374-65-5

(1-Propan-2-ylpyrazol-3-yl)hydrazine;dihydrochloride

Cat. No.: B2603819
CAS No.: 2490374-65-5
M. Wt: 213.11
InChI Key: JDWRTZTVIUGSGM-UHFFFAOYSA-N
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Description

Hydrazines are a class of chemical compounds with two nitrogen atoms linked via a covalent bond and which carry from one up to four alkyl or aryl substituents . They can be considered as derivatives of the inorganic hydrazine (H2N−NH2), in which one or more hydrogen atoms have been replaced by hydrocarbon groups .


Synthesis Analysis

Pyrazole nucleus, a part of the compound you’re interested in, is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .


Molecular Structure Analysis

The molecular structure of hydrazines involves two nitrogen atoms linked via a covalent bond and which carry from one up to four alkyl or aryl substituents .


Chemical Reactions Analysis

Pyrazoles and their derivatives are obtained mainly by cyclocondensation reactions using 1,3-biselectrophilic substrates .


Physical And Chemical Properties Analysis

The physical and chemical properties of hydrazine derivatives can vary widely. For example, hydrazine dihydrochloride is a solid form with a melting point of 200 °C (dec.) (lit.) and a density of 1.42 g/mL at 25 °C (lit.) .

Scientific Research Applications

Synthesis and Characterization The applications in scientific research for compounds related to "(1-Propan-2-ylpyrazol-3-yl)hydrazine; dihydrochloride" often involve synthesis and characterization studies. For instance, 1-((5,3-Diaryl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one compounds have been synthesized and characterized using various spectroscopic techniques, demonstrating significant to moderate antimicrobial activity (Sid et al., 2013). Similarly, the regioselective microwave-assisted synthesis of substituted pyrazoles from ethynyl ketones has been explored, offering a rapid approach to obtaining these compounds (Bagley et al., 2007).

Antimicrobial and Antiviral Activity Research on derivatives of this chemical structure includes evaluating their antimicrobial and antiviral potential. Studies have identified certain derivatives exhibiting significant anti-inflammatory, analgesic, and anticonvulsant activities (El-Sawy et al., 2014). However, a study on 2-[3-(substituted phenyl)-4,5-dihydro-1H-5-pyrazolyl]benzofuran-3-yl chloride derivatives indicated no specific antiviral activity despite their cytotoxic potential to host cells (Shahar Yar et al., 2009).

Catalysis and Chemical Reactions Furthermore, the role of such compounds in catalysis and as intermediates in chemical reactions has been investigated. The metal-free tandem oxidative cyclization for the synthesis of 1,2-dihydropyridazines and pyrazoles exemplifies their utility in generating β,γ-unsaturated hydrazones, leading to selective cyclization under metal-free conditions (Cheng et al., 2021).

Structural Analysis Studies have also focused on the structural elucidation and analysis of novel pyrazole derivatives. For example, the structural elucidation and Hirshfeld surface analysis of 3-(benzo[d][1,3]dioxol-5-yl)-1-(3-chlorophenyl)-5-(2,4-dichlorophenyl)-4,5-dihydro-1H-pyrazole highlighted the significance of intermolecular interactions in the stability of these molecules (Naveen et al., 2018).

Antitubercular Agents Compounds synthesized from the key structure have been screened for their potential as antitubercular agents, demonstrating the broad applicability of these derivatives in therapeutic research (Bhoot et al., 2011).

Mechanism of Action

The mechanism of action of hydrazine derivatives in biological systems is not clearly recognized .

Safety and Hazards

Hydrazine derivatives can pose various safety hazards. For example, hydrazine dihydrochloride has hazard statements including Acute Tox. 3 Dermal, Acute Tox. 3 Inhalation, Acute Tox. 3 Oral, Aquatic Acute 1, Aquatic Chronic 1, Carc. 1B, and Skin Sens. 1 .

Future Directions

The future directions of research on hydrazine derivatives and related compounds could involve further exploration of their synthesis techniques, biological activity, and potential applications in various fields .

Properties

IUPAC Name

(1-propan-2-ylpyrazol-3-yl)hydrazine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4.2ClH/c1-5(2)10-4-3-6(8-7)9-10;;/h3-5H,7H2,1-2H3,(H,8,9);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDWRTZTVIUGSGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=CC(=N1)NN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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